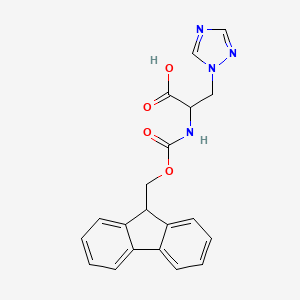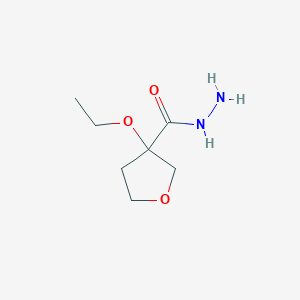![molecular formula C22H15BrN4O2 B2360248 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-49-9](/img/structure/B2360248.png)
3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is a chemical compound with the molecular formula C22H15BrN4O2. It has an average mass of 447.284 Da and a monoisotopic mass of 446.037842 Da .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-c]quinazoline derivatives, which includes the compound , involves various methods. These methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is complex, with a bromophenyl group, a methoxyphenoxy group, and a [1,2,4]triazolo[4,3-c]quinazoline core . The exact 3D conformer and other structural details are not provided in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” include a molecular weight of 417.3 g/mol, XLogP3-AA of 6.1, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, rotatable bond count of 3, exact mass of 416.02727 g/mol, monoisotopic mass of 416.02727 g/mol, topological polar surface area of 52.3 Ų, heavy atom count of 27, and covalently-bonded unit count of 1 .Wissenschaftliche Forschungsanwendungen
Antihistaminic Properties
The quinazoline derivatives, particularly those within the triazoloquinazoline family, have demonstrated promising antihistaminic properties. Research indicates that various quinazoline derivatives offer significant protection against histamine-induced bronchospasm in animal models, indicating their potential as H1-antihistaminic agents. For instance, 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown better potency and lesser sedation effects compared to standard antihistamines like chlorpheniramine maleate (Alagarsamy et al., 2009). This finding is corroborated by similar studies on different quinazoline derivatives (Alagarsamy et al., 2009).
Antimicrobial and Anticancer Activities
Some derivatives of triazoloquinazoline exhibit significant antimicrobial activities. For example, novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized and showed notable antimicrobial activity, indicating their potential as antimicrobial agents (El‐Kazak & Ibrahim, 2013). Additionally, certain quinazoline derivatives have demonstrated cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment. For example, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline showed cytotoxic effects and potential anticancer properties in studies on human tumor cell lines (Ovádeková et al., 2005).
Development of Quality Control Methods
Quality control methods for compounds related to triazoloquinazoline have been developed, indicating the importance of these compounds in pharmaceutical contexts. For instance, quality control methods for the compound 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a potential antimalarial agent, have been devised (Danylchenko et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is the PCAF bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, the PCAF bromodomain, by binding to its active site . This interaction is facilitated by the compound’s triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system . The compound’s binding with the PCAF bromodomain inhibits its activity, leading to changes in gene expression .
Biochemical Pathways
The compound affects the biochemical pathways associated with gene expression. By inhibiting the PCAF bromodomain, the compound disrupts the acetylation of histones, a process that is crucial for the regulation of gene expression . This disruption can lead to changes in the transcription of various genes, affecting downstream cellular processes .
Pharmacokinetics
These studies are crucial for understanding how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted. These factors significantly impact the compound’s bioavailability and efficacy .
Result of Action
The result of the compound’s action is the inhibition of the PCAF bromodomain, leading to changes in gene expression . Some derivatives of the compound have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug . This suggests that the compound and its derivatives may have potential anticancer effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the efficiency of the compound’s interaction with its target can be affected by the cellular environment, including the presence of other molecules and the pH of the environment . Additionally, the compound’s stability and efficacy can be influenced by external factors such as temperature and light .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O2/c1-28-16-10-12-17(13-11-16)29-22-24-19-5-3-2-4-18(19)21-26-25-20(27(21)22)14-6-8-15(23)9-7-14/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYWKCYCYGJREE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)
![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)
![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)
![2-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2360183.png)


![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)